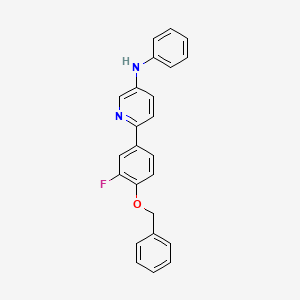
6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenylmethoxy group and a fluoro group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylmethoxy Intermediate: The synthesis begins with the preparation of 3-fluoro-4-phenylmethoxyphenylboronic acid, which is achieved through the reaction of 3-fluoro-4-methoxyphenylboronic acid with phenylmethanol under specific conditions.
Suzuki-Miyaura Coupling: The phenylmethoxy intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and phenylmethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluoro or phenylmethoxy groups with other functional groups .
Applications De Recherche Scientifique
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound is known to modulate protein kinase enzymatic activity, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . By inhibiting or activating these kinases, the compound can influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-1-(3-fluoro-4-phenylmethoxyphenyl)-4-methoxyindazole
- 7-fluoro-1-(3-fluoro-4-phenylmethoxyphenyl)-4-methoxyindazole
- N-[3-fluoro-4-(6-methyloxy-7-(3-morpholin-4-ylpropyl)oxyquinolin-4-yl)oxyphenyl]-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C24H19FN2O |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C24H19FN2O/c25-22-15-19(11-14-24(22)28-17-18-7-3-1-4-8-18)23-13-12-21(16-26-23)27-20-9-5-2-6-10-20/h1-16,27H,17H2 |
Clé InChI |
BTAHMJFJZUKPJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=C3)NC4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


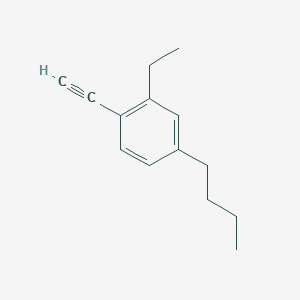
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)

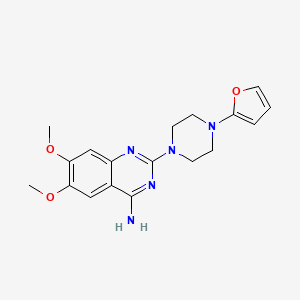
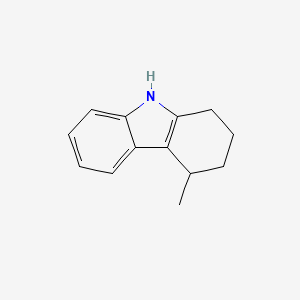
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
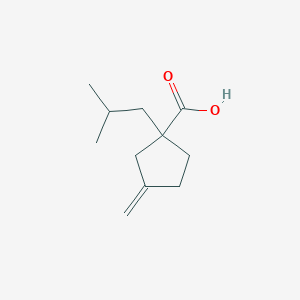
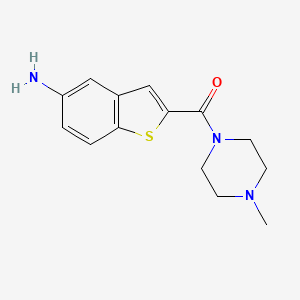

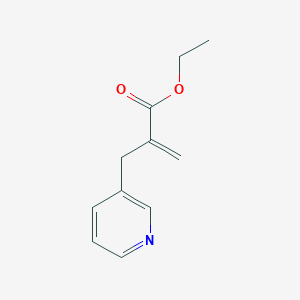
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)


